molecular formula C7H7BrO3 B8724512 Methyl 4-bromo-5-methylfuran-2-carboxylate CAS No. 2528-02-1

Methyl 4-bromo-5-methylfuran-2-carboxylate

Cat. No.: B8724512
CAS No.: 2528-02-1
M. Wt: 219.03 g/mol
InChI Key: QGASQHKSMLFONE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-methylfuran-2-carboxylate is a useful research compound. Its molecular formula is C7H7BrO3 and its molecular weight is 219.03 g/mol. The purity is usually 95%.
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Properties

CAS No.

2528-02-1

Molecular Formula

C7H7BrO3

Molecular Weight

219.03 g/mol

IUPAC Name

methyl 4-bromo-5-methylfuran-2-carboxylate

InChI

InChI=1S/C7H7BrO3/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,1-2H3

InChI Key

QGASQHKSMLFONE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Cl[Pd]Cl
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Synthesis routes and methods II

Procedure details

To a mixture of the compound (1.80 g) obtained in Example 128a, palladium chloride(II) (0.02 g), triphenylphosphine (0.07 g) and tetrahydrofuran (30 mL) was added MeZnCl (2M tetrahydrofuran solution, 9.5 ml), and the mixture was heated under reflux for 4 hr under a nitrogen atmosphere. The reaction mixture was cooled to room temperature, saturated aqueous ammonium chloride was added, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography (carrier: silica gel, eluent: hexane ethyl acetate) to give the title compound (1.07 g) as a colorless solid.
Quantity
1.8 g
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reactant
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0.07 g
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reactant
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palladium chloride(II)
Quantity
0.02 g
Type
catalyst
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30 mL
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solvent
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9.5 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a solution of methyl 4,5-dibromo-2-furancarboxylate (4.5 g, 15.85 mmol) and BIS(TRIPHENYLPHOSPHINE)PALLADIUM(II) CHLORIDE (0.38 g, 0.541 mmol) in THF (100 mL) at RT was added chloro(methyl)zinc (15 mL, 30 mmol) dropwise. After stirring for 10 h, the reaction was quenched with NH4Cl (sat'd) (50 mL). The mixture was extracted with EtOAc (50 mL×3), and the collected organic layers were dried over MgSO4. Solvent was removed under vacuum and the resulting residue was purified via column chromatography (silica, EtOAc/Hex 10-20%) to give the title compound (2.5 g, 72%) as a white solid: LC-MS (ES) m/z 220 (M+H)+.
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4.5 g
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reactant
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15 mL
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reactant
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100 mL
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solvent
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0.38 g
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catalyst
Reaction Step One
Yield
72%

Synthesis routes and methods IV

Procedure details

To a solution of methyl 5-methyl-2-furancarboxylate (2.33 g, 16.29 mmol) and aluminum chloride (3.3 g, 24.75 mmol) in chloroform (50 ml) at room temperature was added Br2 (1.1 ml, 21.35 mmol). The resulting solution was stirred at room temperature in a 150 mL sealed tube reactor for 2 hours. Upon completion, the solution was cooled in an ice bath, H2O added and reaction partitioned between CHCl3/H2O. The organic layer was washed with NaHCO3 and then Na2S2O3. The organic layer was dried with Na2SO4, concentrated, adsorbed onto silica and purified via column chromatography (0-20% EtOAc/Hexanes) affording the title compound (2.13 g, 9.72 mmol, 60%): LC-MS (ES) m/z=221 (M+H)+.
Quantity
2.33 g
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reactant
Reaction Step One
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3.3 g
Type
reactant
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Quantity
1.1 mL
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reactant
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50 mL
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solvent
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0 (± 1) mol
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Yield
60%

Synthesis routes and methods V

Procedure details

To a solution of methyl 5-methyl-2-furancarboxylate (1.5 g, 10.70 mmol) and aluminum trichloride (2.14 g, 16.06 mmol) in chloroform (21 ml) at 0° C. was added bromine (0.77 ml, 14.99 mmol). The resulting solution stirred at 0° C. and warmed to RT over 12 h. This reaction was run in batches (1.5 g and 1 g) and the batches were combined, added to ice and partitioned between H2O-DCM. The aqueous phase was washed several times with DCM and the combined organic fractions were dried over Na2SO4, concentrated and purified by column chromatography (0.5-10% EtOAc in hexanes) affording the title compound (2.1 g, 54%) as a white solid; LCMS (ES) m/z=219, 221 (M, M+2)+.
Quantity
1.5 g
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reactant
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2.14 g
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reactant
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0.77 mL
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reactant
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21 mL
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solvent
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Yield
54%

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